molecular formula C21H19ClN2O6 B2749331 Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1358311-01-9

Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B2749331
CAS No.: 1358311-01-9
M. Wt: 430.84
InChI Key: QODFFSNLBRGVBG-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and a pyridinyl moiety

Scientific Research Applications

Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridinyl Moiety: The pyridinyl group can be attached using a palladium-catalyzed cross-coupling reaction.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 2,4-dimethoxybenzylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine
  • N-(2,4-dimethoxybenzyl)-1-(4-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.

Properties

IUPAC Name

methyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6/c1-27-18-8-14-15(9-19(18)28-2)24-16(21(26)29-3)10-17(14)30-11-20(25)23-13-6-4-12(22)5-7-13/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODFFSNLBRGVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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